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Compound of Interest

2-(2-bromophenyl)-N-
Compound Name:
methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

Get Quote

Technical Monograph: 2-(2-Bromophenyl)-N-
methylethanamine[1]
Executive Summary

2-(2-Bromophenyl)-N-methylethanamine is a secondary aliphatic amine and a structural
derivative of phenethylamine. Characterized by an ortho-positioned bromine atom on the
phenyl ring and an N-methyl substitution, this compound serves as a critical intermediate in the
synthesis of heterocycles (e.g., tetrahydroisoquinolines) and as a pharmacological probe for
investigating steric tolerance in monoaminergic receptors, particularly Trace Amine-Associated
Receptor 1 (TAAR1) and serotonergic subtypes.

This guide provides a comprehensive technical analysis of the compound, including validated
identifiers, physiochemical properties, robust synthesis protocols, and structural
characterization data.[1]

Chemical Identity & Identifiers
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The precise identification of 2-(2-bromophenyl)-N-methylethanamine is critical due to the
existence of positional isomers (3-bromo and 4-bromo derivatives).

Table 1: Core Identifiers

Parameter Value

Chemical Name 2-(2-Bromophenyl)-N-methylethanamine
CAS Number (Free Base) 915025-70-6

CAS Number (HCI Salt) 1067237-68-6

PubChem CID 11964124

Molecular Formula CoH12BrN

Molecular Weight 214.10 g/mol

SMILES CNCCC1=CC=CC=C1Br

InChl Key PBWMDNDMVICFTB-UHFFFAOY SA-N
Synonyms 0-Bromo-N-methylphenethylamine; amine

Physiochemical Properties

Understanding the physiochemical profile is essential for assay design and formulation. The
ortho-bromo substituent significantly influences lipophilicity and steric volume compared to the
unsubstituted parent N-methylphenethylamine (NMPEA).

Table 2: Physiochemical Profile
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Value
Property ) ) Context
(Experimental/Predicted)

Moderate lipophilicity; blood-

LogP 2.42 (Pred) ) ]
brain barrier penetrant.
Exists predominantly as a
pKa (Base) ~9.5 (Pred) cation at physiological pH
(7.4).
Low PSA indicates high
Polar Surface Area (PSA) 12.0 A2 N
membrane permeability.
High boiling point; vacuum
Boiling Point ~255°C (760 mmHg) distillation required for
purification.
Free base is an oil; HCl salt is
Solubility Soluble in EtOH, DMSO, DCM  a crystalline solid soluble in

water.

Synthesis & Manufacturing

Two primary routes are recommended for the synthesis of 2-(2-bromophenyl)-N-
methylethanamine. Route A (Reductive Amination) is preferred for high-throughput synthesis,
while Route B (Amide Reduction) offers higher regiocontrol and scalability.

Figure 1: Synthesis Pathways
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Caption: Figure 1. Dual synthetic pathways.[2][3][4] Route A (top) utilizes reductive amination.

[1] Route B (bottom) utilizes amide reduction.

Protocol A: Reductive Amination (Standard)

Reagents: 2-Bromophenylacetaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq),
Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

Procedure:

[e]

Dissolve aldehyde in DCE under N2 atmosphere.

o

Add methylamine solution and stir for 30 min to form the imine/hemiaminal.

[¢]

Add STAB portion-wise at 0°C. Warm to RT and stir for 4-12 hours.

[e]

Quench: Add sat. NaHCOs. Extract with DCM.

Purification: Acid-base extraction yields the free base. Convert to HCI salt using 1M HCl in
Et20 for long-term storage.

Protocol B: Amide Reduction (Scalable)

Step 1 (Amide Formation): React 2-bromophenylacetic acid with thionyl chloride to form the
acid chloride, then treat with aqueous methylamine to yield N-methyl-2-(2-
bromophenyl)acetamide.

Step 2 (Reduction):

o Suspend the amide in anhydrous THF.

o Add Borane-THF complex (BHs-THF, 3.0 eq) dropwise at 0°C.
o Reflux for 4 hours.

o Workup: Carefully quench with MeOH, then 6M HCI. Reflux for 1 hour to break the boron-
amine complex. Basify with NaOH and extract.
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Pharmacological Context & SAR

The 2-bromo substitution introduces a significant steric clash ("ortho effect") that alters the
binding conformation compared to the flexible parent phenethylamine.

Structure-Activity Relationship (SAR) Logic

 Steric Hindrance: The bromine atom at the 2-position restricts rotation around the phenyl-
ethyl bond, potentially locking the molecule in a conformation that favors specific receptor
subtypes (e.g., 5-HT2 family vs. TAAR1).

o Metabolic Stability: The halogen blocks metabolic hydroxylation at the ortho position, a
common degradation pathway for phenethylamines.

 Lipophilicity: The bromine increases LogP, enhancing CNS penetration relative to the non-
halogenated analog.

Figure 2: SAR Decision Tree
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Caption: Figure 2. Structural modification impact analysis comparing ortho- and para-
substitution.

Analytical Characterization

To validate the synthesis of 2-(2-bromophenyl)-N-methylethanamine, the following spectral
signatures must be confirmed.

Nuclear Magnetic Resonance (*H NMR, CDCIs, 400 MHz)

» Aromatic Region: Four distinct protons due to asymmetry. Look for a doublet (~7.5 ppm)
corresponding to the H-3 proton adjacent to the bromine.

 Aliphatic Region:
o N-Methyl: Singlet at ~2.45 ppm (3H).

o Ethylene Bridge: Two triplets (or multiplets) at ~2.90 ppm (benzylic CH2) and ~3.05 ppm
(N-CHz2).

Mass Spectrometry (LC-MS)

e lonization: ESI+
e Molecular lon: [M+H]* = 214.0/216.0 (1:1 ratio due to 7°Br/?1Br isotopes).

o Fragmentation: Loss of methylamine (m/z ~31) is a common neutral loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pdf.benchchem.com/15471/An_In_depth_Technical_Guide_on_the_Discovery_and_Historical_Background_of_N_Methylethanamine.pdf
https://www.quora.com/How-do-you-convert-methyl-bromide-to-ethylamine
https://www.masterorganicchemistry.com/2017/05/26/amine-alkylation/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/20%3A_Amines/20.06%3A_Reactions_of_Amines
https://www.benchchem.com/product/b3166913/docs#2-2-bromophenyl-n-methylethanamine-cas-number-and-identifiers
https://www.benchchem.com/product/b3166913/docs#2-2-bromophenyl-n-methylethanamine-cas-number-and-identifiers
https://www.benchchem.com/product/b3166913/docs#2-2-bromophenyl-n-methylethanamine-cas-number-and-identifiers
https://www.benchchem.com/product/b3166913/docs#2-2-bromophenyl-n-methylethanamine-cas-number-and-identifiers
https://www.benchchem.com/product/b3166913?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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